7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Lipophilicity Drug design Physicochemical profiling

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 851045‑54‑0) is a fluorinated tetrahydro‑1‑benzazepin‑5‑one scaffold within the benzazepine class [REFS‑1]. This compound bears a trifluoromethyl (–CF₃) group at the 7‑position of the fused bicyclic core, imparting distinct physicochemical properties compared to non‑fluorinated or chloro‑substituted analogues [REFS‑2].

Molecular Formula C11H10F3NO
Molecular Weight 229.2 g/mol
CAS No. 851045-54-0
Cat. No. B1510319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS851045-54-0
Molecular FormulaC11H10F3NO
Molecular Weight229.2 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C2)C(F)(F)F)NC1
InChIInChI=1S/C11H10F3NO/c12-11(13,14)7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2
InChIKeyBHCVXIKSXJBZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 851045-54-0): Core Identity for Benzazepine-Focused Procurement


7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 851045‑54‑0) is a fluorinated tetrahydro‑1‑benzazepin‑5‑one scaffold within the benzazepine class [REFS‑1]. This compound bears a trifluoromethyl (–CF₃) group at the 7‑position of the fused bicyclic core, imparting distinct physicochemical properties compared to non‑fluorinated or chloro‑substituted analogues [REFS‑2]. It has been explicitly disclosed as a key synthetic intermediate in Eli Lilly patent WO2005/37796 A1, where it serves as a building block for functionalized tetrahydro‑1‑benzazepines targeting dyslipidemia [REFS‑3]. The compound is commercially available with purity specifications typically ≥95 %–98 % from multiple research‑chemical suppliers, making it directly accessible for medicinal chemistry and process development programs [REFS‑4].

Why 7‑CF₃‑Benzazepinone Cannot Be Replaced by Unsubstituted or 7‑Cl Analogues Without Verification


Within the tetrahydro‑1‑benzazepin‑5‑one family, the identity and position of the aromatic substituent govern both the compound's physicochemical profile and its downstream reactivity [REFS‑1]. The 7‑CF₃ group confers a synergistic combination of high electronegativity, substantial van der Waals volume, and elevated lipophilicity (computed XLogP3 = 2.6) that is fundamentally different from a hydrogen atom or a chloro substituent [REFS‑2]. These features alter the electron density of the fused ring and the NH‑bearing lactam, affecting acylation and N‑alkylation rates in subsequent synthetic steps [REFS‑3]. Consequently, procurement of the correct positional isomer (7‑CF₃) rather than the 8‑CF₃ or 9‑CF₃ analogues is essential when a specific vector of substitution is required for structure–activity relationship (SAR) exploration or patent‑enabled intermediate synthesis [REFS‑4].

7‑(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: Comparator‑Focused Quantitative Differentiation Evidence


Lipophilicity Advantage of 7‑CF₃ over 7‑Cl and 7‑H Analogues

The computed partition coefficient (XLogP3) of 7‑(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is 2.6, as determined by PubChem's XLogP3‑AA algorithm [REFS‑1]. This value is substantially higher than the corresponding 7‑chloro analogue (estimated XLogP3 ≈ 1.6–1.8) and the unsubstituted parent 3,4‑dihydro‑1H‑benzo[b]azepin‑5(2H)‑one (XLogP3 ≈ 1.2) [REFS‑2]. The difference of 0.8–1.4 log units translates to a 6‑ to 25‑fold higher octanol–water partition coefficient, indicating markedly superior membrane permeability potential.

Lipophilicity Drug design Physicochemical profiling

Metabolic Stability Enhancement Conferred by 7‑CF₃ Substitution vs. 7‑Chloro in Cytochrome P450 Context

The trifluoromethyl group is a well‑established metabolic blocking motif that resists oxidative metabolism at the substituted aromatic position [REFS‑1]. In the benzazepinone scaffold, the 7‑CF₃ substituent is expected to protect the C‑7 position from CYP‑mediated hydroxylation, whereas the 7‑chloro analogue is susceptible to oxidative dechlorination or arene oxide formation [REFS‑2]. While direct microsomal stability data for the isolated 7‑CF₃ compound are not publicly available, the class‑level inference is supported by extensive literature demonstrating that CF₃ substitution reduces intrinsic clearance in analogous heterocyclic systems compared to Cl or H [REFS‑3].

Metabolic stability CYP450 Trifluoromethyl effect

Synthetic Versatility as a Patent‑Enabled Intermediate for Dyslipidemia Targets vs. Non‑Fluorinated Analogues

7‑(Trifluoromethyl)-3,4-dihydro‑1H‑benzo[b]azepin‑5(2H)‑one is explicitly claimed as a synthetic intermediate in Eli Lilly patent WO2005/37796 A1, where it serves as the core scaffold for N‑acylated and N‑alkylated derivatives exhibiting CETP‑inhibitory activity for dyslipidemia treatment [REFS‑1]. The patent specifically exemplifies the 7‑CF₃ variant (rather than 7‑Cl or 7‑H) for key compounds, indicating that the trifluoromethyl group was selected after SAR optimization [REFS‑2]. This provides a validated synthetic entry point that is not available with the 7‑chloro or unsubstituted analogues in the same patent context.

Synthetic intermediate Patent building block Dyslipidemia

Electron‑Withdrawing Effect of 7‑CF₃ Modulates Lactam Reactivity Relative to 7‑Cl and 7‑H

The strong electron‑withdrawing character of the 7‑CF₃ group (Hammett σₘ ≈ 0.43) reduces the electron density at the lactam nitrogen, affecting its nucleophilicity in N‑acylation and N‑alkylation reactions compared to the 7‑chloro (σₘ ≈ 0.37) and unsubstituted (σₘ = 0) analogues [REFS‑1]. This electronic modulation can be exploited to achieve chemoselective functionalization when the benzazepinone core is elaborated in the presence of other nucleophilic sites [REFS‑2]. Vendors typically supply the compound at ≥95 % purity, which is sufficient for direct use in such transformations without additional purification [REFS‑3].

Electronic effects Reactivity N‑acylation

Regioisomeric Purity Requirement: 7‑CF₃ vs. 8‑CF₃ and 9‑CF₃ Positional Isomers

The benzazepinone scaffold can accommodate trifluoromethyl substitution at the 6‑, 7‑, 8‑, or 9‑ positions, each yielding a distinct regioisomer with potentially different biological activity and reactivity [REFS‑1]. The 8‑(trifluoromethyl) isomer (CAS 920334‑40‑3) and the 9‑(trifluoromethyl) isomer are commercially available, but they are not interchangeable with the 7‑CF₃ isomer in SAR‑driven programs [REFS‑2]. Procuring the correct 7‑CF₃ isomer with defined regioisomeric purity (typically confirmed by ¹H‑NMR and HPLC) is therefore a critical quality requirement that cannot be satisfied by generic 'trifluoromethyl‑benzazepinone' sourcing without explicit positional verification [REFS‑3].

Regioisomerism Positional isomer Analytical specification

Optimal Procurement Scenarios for 7‑(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one


CETP Inhibitor Lead Optimization: Direct Utilization of Patent‑Enabled 7‑CF₃ Intermediate

Medicinal chemistry teams pursuing cholesteryl ester transfer protein (CETP) inhibitors for dyslipidemia can directly employ 7‑(trifluoromethyl)-3,4-dihydro‑1H‑benzo[b]azepin‑5(2H)‑one as the core intermediate, as demonstrated in Eli Lilly patent WO2005/37796 A1 [REFS‑1]. The 7‑CF₃ substitution provides the lipophilicity (XLogP3 = 2.6) and electron‑withdrawing character required by the patent SAR, avoiding the need for late‑stage trifluoromethylation [REFS‑2]. Procuring this specific compound enables direct replication of the patented synthetic route and accelerates hit‑to‑lead timelines.

CNS Drug Discovery: Superior Lipophilicity for Blood–Brain Barrier Penetration over 7‑Cl Analogues

Programs targeting central nervous system (CNS) disorders such as depression or anxiety can benefit from the elevated lipophilicity (XLogP3 = 2.6) of the 7‑CF₃ benzazepinone compared to the 7‑chloro (XLogP3 ≈ 1.6–1.8) and unsubstituted (XLogP3 ≈ 1.2) analogues [REFS‑3]. This property is directly related to passive blood–brain barrier permeability, reducing the need for additional prodrug strategies or formulation efforts to achieve CNS exposure [REFS‑4].

Metabolic Stability‑Driven Scaffold Selection: Replacing 7‑Cl with 7‑CF₃ to Mitigate CYP‑Mediated Oxidation

When in vitro microsomal stability studies reveal rapid oxidative metabolism at the 7‑position of the benzazepinone core, the 7‑CF₃ analogue offers a metabolically stable alternative without altering the core scaffold geometry [REFS‑5]. The CF₃ group acts as a bioisostere for chlorine while providing enhanced metabolic resistance, thereby extending the compound's predicted in vivo half‑life and reducing the formation of potentially reactive metabolites [REFS‑6].

Regioisomer‑Specific Impurity Profiling and Reference Standard Procurement

Analytical development and quality control laboratories developing HPLC methods for benzazepine‑based APIs require the 7‑CF₃ isomer as a reference standard to establish system suitability and to quantify regioisomeric impurities (e.g., 8‑CF₃ or 9‑CF₃ isomers) [REFS‑7]. The availability of the compound at ≥98 % purity with full analytical documentation (¹H‑NMR, HPLC, MS) from suppliers such as Chemscene makes it suitable for use as a qualified reference material in GMP‑aligned impurity methods [REFS‑8].

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